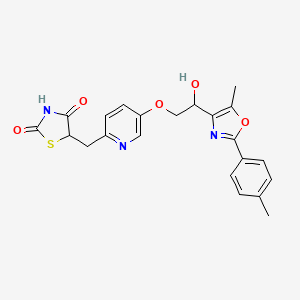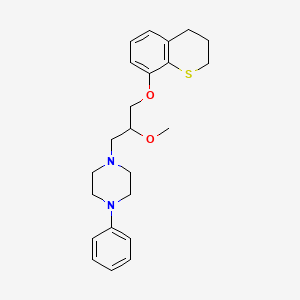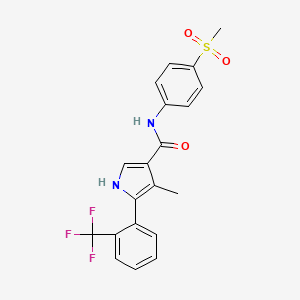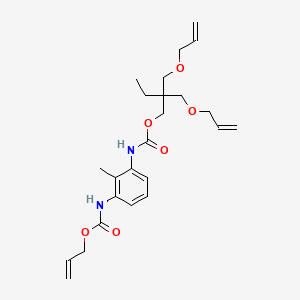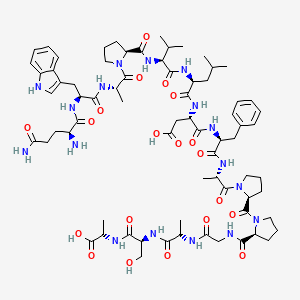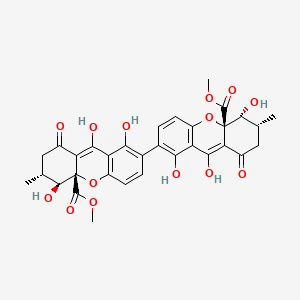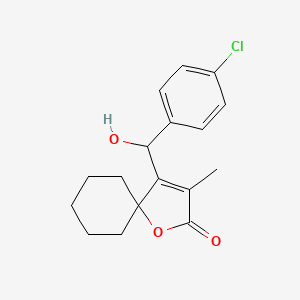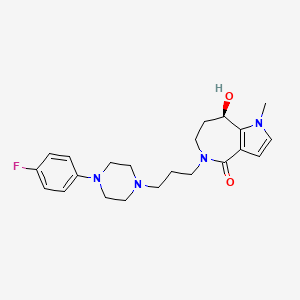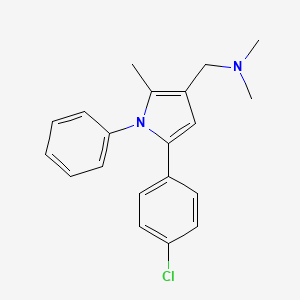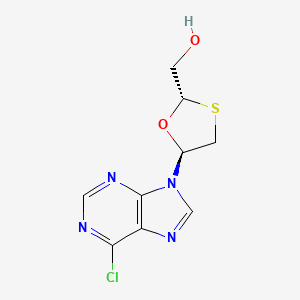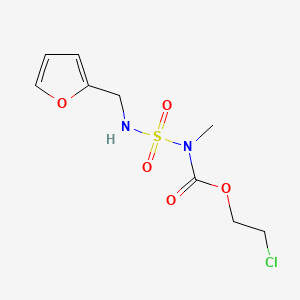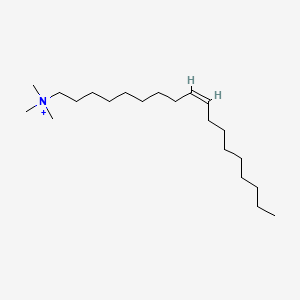
Oleyltrimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyltrimethylammonium is a quaternary ammonium compound with the molecular formula C21H44N. It is characterized by a long aliphatic chain with a double bond, making it a surfactant with unique properties. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and interact with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyltrimethylammonium can be synthesized through the quaternization of oleylamine with methyl iodide. The reaction typically involves the following steps:
- Dissolving oleylamine in an appropriate solvent such as ethanol.
- Adding methyl iodide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of oleylamine to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Oleyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the double bond, resulting in a fully saturated aliphatic chain.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated quaternary ammonium compounds.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
Oleyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The mechanism of action of oleyltrimethylammonium involves its interaction with cell membranes and other biological structures. The long aliphatic chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial properties.
Comparison with Similar Compounds
Octadecyltrimethylammonium: Similar structure but with a fully saturated aliphatic chain.
Dodecyltrimethylammonium: Shorter aliphatic chain, resulting in different surfactant properties.
Cetyltrimethylammonium: Intermediate chain length, commonly used in similar applications.
Uniqueness: Oleyltrimethylammonium is unique due to its unsaturated aliphatic chain, which imparts distinct chemical reactivity and surface-active properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.
Properties
CAS No. |
48074-73-3 |
|---|---|
Molecular Formula |
C21H44N+ |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
trimethyl-[(Z)-octadec-9-enyl]azanium |
InChI |
InChI=1S/C21H44N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h12-13H,5-11,14-21H2,1-4H3/q+1/b13-12- |
InChI Key |
QYWVQMLYIXYLRE-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


